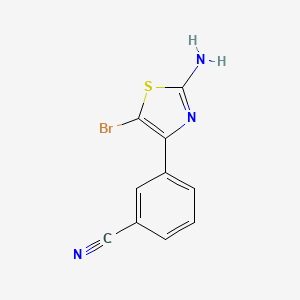![molecular formula C17H18ClN3O3 B12633827 Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)
Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a carboxylate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyrimidine ring, followed by the introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylate ester, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl-5-Chlor-2-Cyclopropyl-6-[(2-Methoxyphenyl)methylamino]pyrimidin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Es dient als Vorläufer bei der Entwicklung von pharmazeutischen Wirkstoffen, die verschiedene Krankheiten bekämpfen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-5-Chlor-2-Cyclopropyl-6-[(2-Methoxyphenyl)methylamino]pyrimidin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Ähnliche Verbindungen:
- Methyl-5-Chlor-2-Cyclopropyl-6-Aminopyrimidin-4-carboxylat
- Methyl-5-Chlor-2-Cyclopropyl-6-(Phenylamino)pyrimidin-4-carboxylat
- Methyl-5-Chlor-2-Cyclopropyl-6-(Methylamino)pyrimidin-4-carboxylat
Einzigartigkeit: Methyl-5-Chlor-2-Cyclopropyl-6-[(2-Methoxyphenyl)methylamino]pyrimidin-4-carboxylat ist einzigartig aufgrund des Vorhandenseins der Methoxyphenylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinen spezifischen Anwendungen in Forschung und Industrie bei.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-chloro-2-cyclopropyl-6-aminopyrimidine-4-carboxylate
- Methyl 5-chloro-2-cyclopropyl-6-(phenylamino)pyrimidine-4-carboxylate
- Methyl 5-chloro-2-cyclopropyl-6-(methylamino)pyrimidine-4-carboxylate
Uniqueness: Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H18ClN3O3 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-12-6-4-3-5-11(12)9-19-16-13(18)14(17(22)24-2)20-15(21-16)10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
UGTFHCNJRUYDRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC2=NC(=NC(=C2Cl)C(=O)OC)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


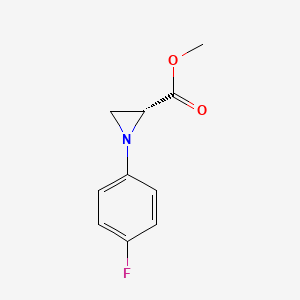
![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)
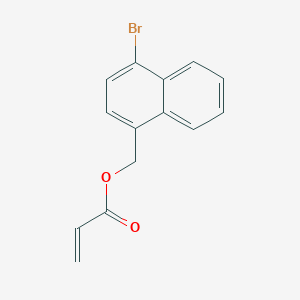
![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)
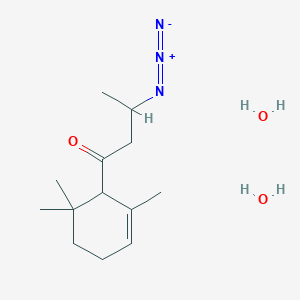
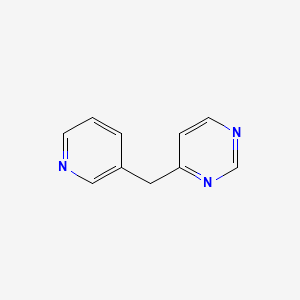
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

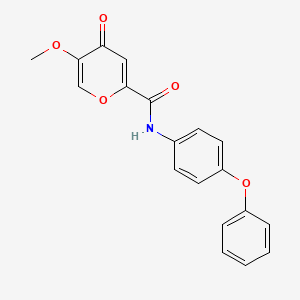

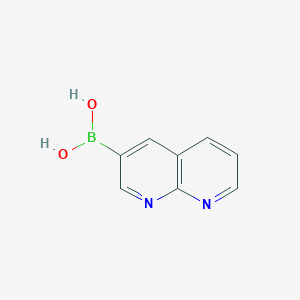
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)
